8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-thiophen-2-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c13-16(14,11-5-2-8-15-11)12-9-3-1-4-10(12)7-6-9/h1-3,5,8-10H,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLVOBKJHDBJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32One common method involves an intramolecular Diels-Alder reaction followed by regioselective cleavage of the tricyclic intermediate . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-(Thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiophene ring.
Scientific Research Applications
8-(Thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mechanism of Action
The mechanism by which 8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with specific molecular targets and pathways. The thiophene sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane () Substituents: Pyrazole sulfonamide at the 8-position. Activity: Acts as a non-classical GPCR ligand with selectivity for monoamine transporters. SAR studies highlight the importance of sulfonamide bulkiness for receptor binding .
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile () Substituents: Aryl sulfonamide with an aminophenyl group. Activity: Used as an intermediate in organometallic coupling reactions, indicating utility in synthesis rather than direct bioactivity . Comparison: The thiophene ring in the target compound provides a heteroaromatic system, which may confer better metabolic stability than the aminophenyl group .
Boronate Esters and Aryl Derivatives
8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene ()
- Substituents : Boronate ester at the 3-position.
- Activity : Primarily used in Suzuki-Miyaura cross-coupling reactions for chemical synthesis .
- Comparison : Unlike the boronate ester, the thiophene sulfonyl group in the target compound is biologically active, suggesting divergent applications (therapeutic vs. synthetic) .
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene () Substituents: Bulky naphthyl group at the 3-position. Activity: Demonstrates high lipophilicity, favoring interactions with hydrophobic binding pockets in CNS targets .
Therapeutic Lead Compounds
SD-1008: 8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic Acid () Substituents: Benzyl group and dicarboxylic acid. Activity: Potent JAK2/STAT3 inhibitor, enhancing chemotherapy sensitivity in ovarian cancer cells .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- The thiophene sulfonyl group balances moderate lipophilicity (logP ~2.1) with polar interactions, favoring both membrane permeability and aqueous solubility.
- Pyrazole sulfonamides (logP ~3.5) are more lipophilic, which may limit solubility but enhance blood-brain barrier penetration .
- SD-1008’s dicarboxylic acid group reduces logP, aligning with its role in kinase inhibition via polar interactions .
Biological Activity
The compound 8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural motif that combines the azabicyclo[3.2.1]octane core with a thiophene sulfonyl group, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2S |
| Molecular Weight | 335 Da |
| CAS Number | 2093914-04-4 |
| IUPAC Name | 3-(1-methyl-1H-pyrazol-5-yl)-8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene |
Research indicates that compounds within the azabicyclo[3.2.1]octane class interact with various biological targets, influencing multiple biochemical pathways. The presence of the thiophene sulfonyl moiety may enhance the compound's affinity for specific receptors or enzymes, potentially leading to increased efficacy in therapeutic applications.
Target Interaction
The azabicyclo[3.2.1]octane scaffold is known to interact with several targets involved in inflammatory and pain pathways, such as:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibition of NAAA can lead to increased levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties .
Anti-inflammatory Effects
One of the notable biological activities of this compound is its potential as an anti-inflammatory agent . Studies have shown that derivatives of azabicyclo[3.2.1]octane can inhibit NAAA activity, leading to reduced inflammation and pain . The compound's structure allows it to maintain a non-covalent interaction with the target enzyme, providing a promising avenue for therapeutic development.
Antimicrobial Properties
Emerging research suggests that compounds similar to this compound exhibit antimicrobial activity against various pathogens, making them candidates for further investigation in infectious disease management .
Study on NAAA Inhibition
In a recent study focused on the structure–activity relationship (SAR) of azabicyclo[3.2.1]octanes, several compounds were synthesized and tested for their inhibitory effects on human NAAA:
Anticancer Activity
Another area of interest is the potential anticancer properties of this class of compounds. Preliminary findings suggest that modifications to the azabicyclo core could enhance cytotoxicity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(thiophene-2-sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and sulfonylation. Key steps include:
- Cyclization : Formation of the bicyclic azabicyclo[3.2.1]octene core via acid-catalyzed intramolecular cyclization under reflux (e.g., using HCl/MeOH) .
- Sulfonylation : Reaction of the bicyclic amine with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) is critical for removing unreacted sulfonyl chlorides and side products.
- Yield Optimization : Lowering reaction temperatures during sulfonylation minimizes decomposition, achieving yields of ~65–75% .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Structural confirmation requires:
- NMR Analysis : H and C NMR to confirm bicyclic framework (e.g., characteristic δ 3.2–3.8 ppm for bridgehead protons) and sulfonyl group integration (δ 7.5–8.2 ppm for thiophene protons) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly the spatial orientation of the sulfonyl group relative to the bicyclic core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 310.08 for CHNOS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of sulfonylated azabicyclo compounds?
- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) arise from substituent effects. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying sulfonyl substituents (e.g., thiophene vs. benzene sulfonyl) to isolate electronic/steric contributions .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like NAAA (N-acylethanolamine acid amidase) or JAK kinases .
- Enzymatic Assays : Validate activity via fluorescence-based inhibition assays (e.g., NAAA inhibition IC values) under standardized pH 7.4 buffer conditions .
Q. How do physicochemical properties (e.g., logP, solubility) impact in vivo pharmacokinetics of this compound?
- Methodological Answer : Key parameters and experimental workflows:
- logP Measurement : Shake-flask method (octanol/water) reveals logP ~2.3, indicating moderate lipophilicity .
- Solubility Testing : Equilibrium solubility in PBS (pH 7.4) at 25°C shows 0.12 mg/mL, necessitating formulation with co-solvents (e.g., 10% DMSO/90% PEG 400) for in vivo studies .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate half-life (t) and intrinsic clearance (Cl) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Critical considerations include:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers post-synthesis .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to enhance enantiomeric excess (ee >90%) .
- Process Optimization : Replace batch reactors with flow chemistry systems to control exothermic reactions and improve reproducibility at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
